

Comparative Specification Guide: 1,1-Difluoro-5-methylhexane-2,4-dione

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Compound of Interest

Compound Name: 1,1-Difluoro-5-methylhexane-2,4-dione

Cat. No.: B13073130

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Executive Summary & Chemical Identity

1,1-Difluoro-5-methylhexane-2,4-dione (CAS 893644-06-9) is a

-diketone featuring a terminal difluoromethyl (

) group. Unlike its trifluoromethyl (

) analogs, the

moiety acts as a lipophilic hydrogen bond donor, offering unique bioisosteric properties for drug discovery and tunable electronic effects for metal chelation.

Chemical Identification Matrix

Property	Specification
IUPAC Name	1,1-Difluoro-5-methylhexane-2,4-dione
CAS Number	893644-06-9
Molecular Formula	
Molecular Weight	164.15 g/mol
InChI Key	UQHZVKZQGDUKKE-UHFFFAOYSA-N
SMILES	<chem>CC(C)C(=O)CC(=O)C(F)F</chem>
Structural Class	Fluorinated -Diketone / Bioisostere

Elemental Analysis & Purity Standards

For researchers synthesizing or procuring this compound, the following elemental composition data serves as the Reference Standard for purity validation. Deviations >0.4% typically indicate solvent occlusion or incomplete condensation.

Theoretical Elemental Composition (Reference)

Element	Symbol	Atomic Mass	Count	Mass Contribution	% Composition (Calc)
Carbon	C	12.011	7	84.077	51.22%
Hydrogen	H	1.008	10	10.080	6.14%
Fluorine	F	18.998	2	37.996	23.15%
Oxygen	O	15.999	2	31.998	19.49%

Acceptance Criteria for Experimental Data

When validating a batch via Combustion Analysis (CHN) or Fluorine NMR:

- Carbon: 50.80% – 51.60%

- Hydrogen: 5.90% – 6.40%
- Nitrogen: Must be < 0.1% (Presence indicates contamination from amine bases used in synthesis).

Comparative Performance: vs. vs.

The selection of the difluoromethyl variant over the trifluoro- or non-fluorinated parent is driven by specific physicochemical requirements. The table below contrasts **1,1-Difluoro-5-methylhexane-2,4-dione** with its primary alternatives.

Functional Comparison Table

Feature	1,1-Difluoro- (Target)	1,1,1-Trifluoro- (Alternative 1)	5-Methylhexane- (Alternative 2)
Formula			
CAS Ref	893644-06-9	30984-28-2	7307-03-1
Acidity ()	~8.5 – 9.0 (Predicted)	~6.5 – 7.0 (High Acidity)	~9.0 – 10.0 (Low Acidity)
H-Bonding	Donor & Acceptor ()	Acceptor Only ()	None (Methyl group)
Lipophilicity	Moderate (effects)	High	Low
Metal Binding	Tunable stability; softer character	Very strong Lewis acidity	Standard hard donor
Primary Use	Bioisostere for -OH/-SH; H-bond donor	NMR Shift Reagent; Extraction	General Ligand

Mechanistic Insight[2][11]

- The

Advantage: The difluoromethyl group is a "lipophilic hydrogen bond donor." It mimics the polarity of a hydroxyl (

) or thiol (

) group but with significantly higher metabolic stability and lipophilicity. In metal complexes, it withdraws less electron density than

, resulting in a metal-ligand bond that is electronically intermediate between the electron-poor

complexes and electron-rich alkyl complexes.

Synthesis & Validation Workflow

Since this compound is often a custom synthesis target, the following protocol outlines the standard Claisen Condensation route, optimized for difluoromethyl ketones.

Reaction Logic

The synthesis relies on the condensation of Ethyl Difluoroacetate with 3-Methyl-2-butanone (Isopropyl Methyl Ketone). The reaction is regioselective for the methyl group of the ketone due to steric hindrance at the isopropyl site.

Workflow Diagram (DOT)



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Figure 1: Step-wise synthesis workflow via Claisen condensation, highlighting the critical purification step via Copper(II) chelation or distillation.

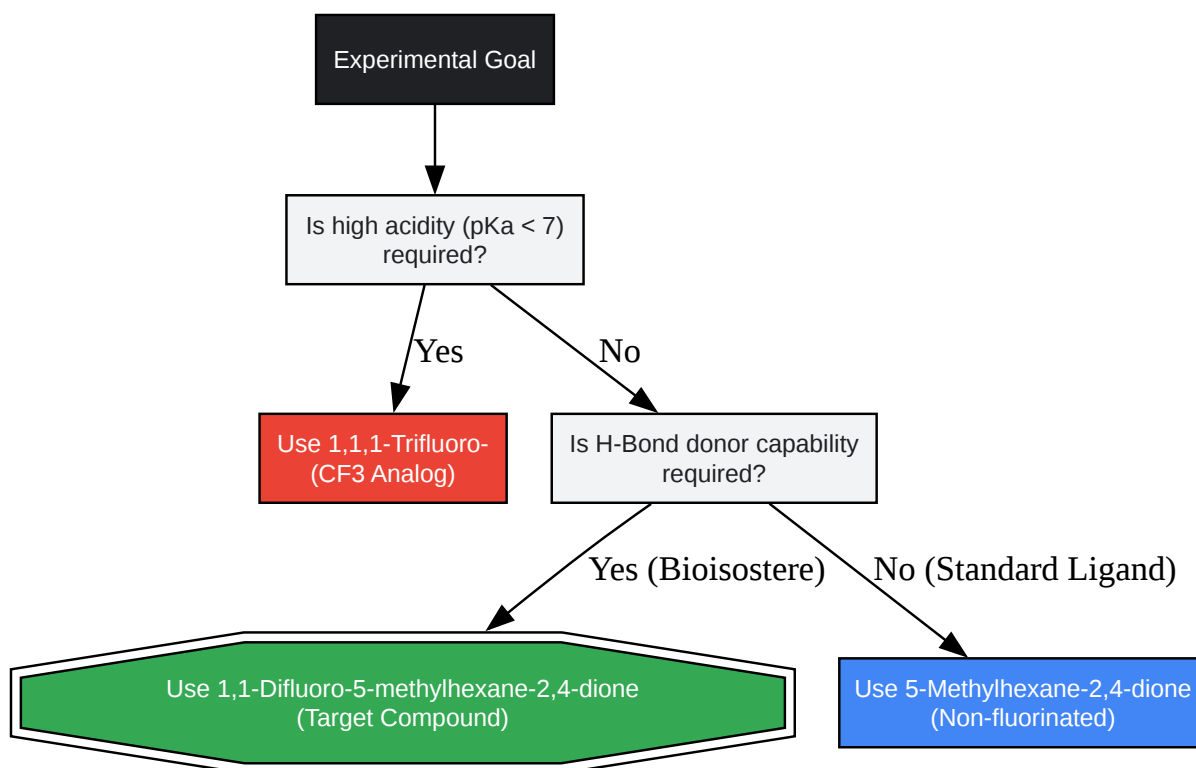
Detailed Protocol Steps

- Reagents: 1.0 eq Ethyl difluoroacetate, 1.0 eq 3-methyl-2-butanone, 1.1 eq Sodium Ethoxide (NaOEt).

- Condensation: Add the ketone dropwise to a suspension of NaOEt in dry ether/THF at 0°C. Stir for 30 mins to form the enolate.
- Addition: Add Ethyl difluoroacetate slowly. The mixture typically turns yellow/orange.
- Reflux: Allow to warm to room temperature and reflux for 2-4 hours to drive the equilibrium (removal of ethanol helps).
- Workup: Acidify with 10%
to pH ~2 to protonate the enolate. Extract with diethyl ether.
- Purification (Critical):
 - Method A (Distillation): Vacuum distillation is effective if the boiling point difference between product and starting material is >20°C.
 - Method B (Copper Chelate): Add aqueous Copper(II) Acetate. The bis-chelate complex () precipitates (blue/green solid). Filter, wash, and decompose with dilute acid to release the ultra-pure ligand.

Decision Matrix: When to use ?

Use the following logic to determine if **1,1-Difluoro-5-methylhexane-2,4-dione** is the correct choice for your application:



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Figure 2: Selection logic for beta-diketone derivatives based on acidity and hydrogen bonding requirements.

References

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